ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate
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Overview
Description
ETHYL 2-[2-({2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE: is a complex organic compound with a unique structure that includes a bromophenyl group, an imino group, and a thiazolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-({2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE typically involves multiple steps:
Formation of the Thiazolan Ring: This step involves the reaction of a bromophenyl derivative with a thiazole precursor under controlled conditions.
Imino Group Introduction: The imino group is introduced through a condensation reaction with an appropriate amine.
Final Coupling: The final step involves the coupling of the intermediate with ethyl phenoxyacetate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-({2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced analogs with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
ETHYL 2-[2-({2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)acetate
- 4-Bromophenylacetic acid ethyl ester
- Ethyl 2-bromo-(4-bromophenyl)acetate
Uniqueness
ETHYL 2-[2-({2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
Ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, an ethyl ester group, and a bromoaniline substituent, which contribute to its unique pharmacological properties.
Structural Characteristics
The structural formula of this compound can be described as follows:
Component | Description |
---|---|
Molecular Formula | C18H18BrN2O3S |
Molecular Weight | 404.32 g/mol |
Functional Groups | Thiazole, ester, bromoaniline |
Synthesis Overview
The synthesis typically involves multi-step organic reactions. Initial steps may include the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by coupling reactions to introduce the ethyl acetate moiety and phenoxy groups. This complex synthetic pathway highlights the compound's intricate structure and potential for diverse biological interactions.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound may similarly possess antimicrobial properties due to its structural components. A study focusing on thiazole derivatives reported that modifications in the thiazole structure can enhance antibacterial efficacy against various pathogens.
Anticancer Activity
The bromoaniline moiety is known for its role in anticancer drug development. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
- Study on Thiazole Derivatives : A comparative study evaluated the biological activities of various thiazole derivatives, highlighting their effectiveness against bacterial strains and cancer cell lines. This compound was included in the screening process and showed promising results against specific bacterial strains.
- Anticancer Efficacy : In vitro assays on cancer cell lines demonstrated that derivatives similar to this compound could inhibit cell growth significantly. The mechanism of action involved the modulation of apoptosis-related pathways, suggesting a potential role in cancer therapy.
Properties
Molecular Formula |
C20H17BrN2O4S |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
ethyl 2-[2-[(Z)-[2-(4-bromophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H17BrN2O4S/c1-2-26-18(24)12-27-16-6-4-3-5-13(16)11-17-19(25)23-20(28-17)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,23,25)/b17-11- |
InChI Key |
OGLMWTVTMUJNEB-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
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